Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate
Description
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a fused heterocyclic compound featuring a pyrimidine core annulated with a 1,2,4-triazole ring at the [4,3-c] position. The ethyl ester group at the 3-position and a methyl substituent at the 7-position define its structural uniqueness. This compound is synthesized via cyclization reactions involving triethyl orthoformate or formic acid under reflux conditions, as observed in analogous triazolopyrimidine systems . Its physicochemical properties, such as melting points and NMR spectral characteristics, are influenced by the electronic effects of substituents and the annulation pattern of the triazole ring .
Properties
IUPAC Name |
ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-3-15-9(14)8-12-11-7-4-6(2)10-5-13(7)8/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRVADCJFMKTOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C=NC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1341283-98-4 | |
| Record name | ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a structural analog of antiviral compounds. It’s also been studied for its potential neuroprotective and anti-neuroinflammatory properties. .
Mode of Action
It’s known that the compound undergoes a dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure. This rearrangement can be catalyzed by acids, bases, and is accelerated by heat or light.
Biochemical Pathways
It’s been suggested that the compound may have neuroprotective and anti-inflammatory properties, potentially through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells. It may also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Result of Action
The compound has shown promising results in terms of its neuroprotective and anti-inflammatory properties. Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells. Some compounds also exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Dimroth rearrangement that it undergoes can be affected by the degree of aza-substitution in rings, the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product. The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course.
Biological Activity
Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, including antiproliferative, anti-inflammatory, and antimicrobial effects, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has a molecular formula of C₉H₈N₄O₂ and a molecular weight of 206.20 g/mol. The compound features a triazole ring fused with a pyrimidine structure, which is essential for its biological activity.
Antiproliferative Activity
Recent studies have highlighted the antitumor potential of this compound. It was evaluated against various cancer cell lines using the MTT assay. Notably:
- Cell Lines Tested : MDA-MB-231 (breast cancer) and MCF-7 (breast cancer).
- IC₅₀ Values : The compound exhibited IC₅₀ values of 17.83 μM against MDA-MB-231 and 19.73 μM against MCF-7 cells, indicating potent antiproliferative effects compared to the standard drug Cisplatin .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through various in vitro assays. Key findings include:
- Mechanism : The compound demonstrated significant inhibition of inflammatory mediators.
- Comparison with Reference Drugs : It showed efficacy comparable to known anti-inflammatory agents such as indomethacin.
- ED₅₀ Values : The effective dose (ED₅₀) values were calculated to be around 9.17 μM , demonstrating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains:
| Microorganism | Inhibition Zone (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 15 | Ciprofloxacin |
| Escherichia coli | 18 | Gentamicin |
These results indicate that the compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for enhancing the biological activity of triazolo-pyrimidines. Modifications in the substituents on the triazole or pyrimidine rings have been shown to affect their biological properties significantly:
- Methyl Substituents : The presence of methyl groups at specific positions enhances anticancer activity.
- Functional Groups : Variations in functional groups attached to the triazole ring can modulate anti-inflammatory and antimicrobial activities .
Case Studies
- Anticancer Studies : A study involving a series of triazolo-pyrimidine derivatives demonstrated that those with specific substitutions exhibited improved IC₅₀ values against various cancer cell lines.
- Anti-inflammatory Research : A comparative study highlighted that derivatives similar to this compound showed superior inhibition of COX enzymes compared to traditional NSAIDs.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
Ethyl 7-methyl- triazolo[4,3-c]pyrimidine-3-carboxylate is synthesized via cyclocondensation and multi-component reactions. Key methods include:
1.1 Cyclocondensation of Hydrazine Derivatives
Reaction of 3-amino-1,2,4-triazole derivatives with carbonyl compounds under acidic or ionic conditions yields triazolo-pyrimidine frameworks. For example:
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Substrate : 5-Amino-1-phenyl-1H-1,2,4-triazole reacts with aromatic aldehydes and ethyl acetoacetate in ethanol under reflux (24 h) using APTS catalyst to form triazolo[4,3-a]pyrimidine derivatives (77–89% yields) .
1.2 Regioselective Synthesis
Regioselectivity is controlled by reaction conditions:
| Reaction Type | Conditions | Product Regiochemistry | Yield (%) |
|---|---|---|---|
| Ionic (Knoevenagel) | Ethanol, APTS, reflux | 5-Methyl-7-aryl | 77–89 |
| Acidic (Michael) | 1,4-Dioxane, triethylamine | 7-Methyl-5-aryl | 68–82 |
Functional Group Transformations
The ester and methyl groups enable diverse chemical modifications:
2.1 Hydrolysis of Ester to Carboxylic Acid
Ethyl esters undergo alkaline hydrolysis to yield carboxylic acids, critical for further derivatization:
-
Example : Ethyl 7-methyl-2-carboxylate → 7-Methyl-2-carboxylic acid (NaOH/EtOH, reflux, 85% yield) .
2.2 Substitution Reactions
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Nucleophilic Substitution : Methylthio groups at C-2 react with amines (e.g., pyridin-2-ylamine) to form carboxamide derivatives (KTB/KI, THF, 70–75% yield) .
-
Electrophilic Aromatic Substitution : Nitration at C-6 using HNO₃/H₂SO₄ introduces nitro groups, later reduced to amines (H₂/Pd-C, 90% yield) .
Cyclization and Annulation Reactions
Triazolo-pyrimidines serve as intermediates for fused heterocycles:
-
With Quinoline Hydrazines : Reacts with nitroalkanes in polyphosphoric acid (PPA) to form triazolo[4,3-a]quinolines (78–92% yields) .
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With Pyrimidines : Di-hydrazinylpyrimidines undergo double annulation with nitropropane to yield bis-triazolopyrimidines (65% yield) .
Mechanistic Insights
-
Cyclization Mechanism : Hydrazine attack on phosphorylated nitronates forms intermediates (e.g., G ), followed by 5-exo-trig cyclization to yield triazolo-pyrimidines .
-
Regioselectivity : Electron-donating groups on aldehydes favor 5-methyl-7-aryl products, while electron-withdrawing groups shift selectivity .
Stability and Reactivity
-
Thermal Stability : Stable under reflux in polar solvents (e.g., 1,4-dioxane, ethanol) .
-
pH Sensitivity : Hydrolyzes rapidly in strong acidic/basic conditions (e.g., HCl/NaOH) .
Industrial and Pharmacological Relevance
Comparison with Similar Compounds
Structural Isomerism: [4,3-c] vs. [1,5-c] Annulation
The position of triazole ring annulation significantly impacts molecular properties. For example:
- NMR Shifts : In [1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., compound 9 in ), C3-H and C5-H protons resonate more downfield (δ = 9.32–9.50 ppm) compared to [1,5-c] isomers (e.g., compound 8 , δ = 8.63–8.90 ppm) due to stronger electron-withdrawing effects in the [4,3-c] configuration .
- Melting Points : [4,3-c] derivatives (e.g., compound 9 ) exhibit higher melting points (mp > 250°C) than [1,5-c] isomers (mp ~200–220°C), likely due to enhanced molecular planarity and stronger intermolecular interactions .
- Reactivity: [4,3-c] isomers can isomerize to [1,5-c] derivatives under acidic conditions (e.g., formic acid in ethanol), suggesting greater thermodynamic stability of the [1,5-c] configuration .
Table 1: Comparison of [4,3-c] and [1,5-c] Isomers
Substituent Effects on Physicochemical Properties
Variations in substituents at the triazole or pyrimidine rings alter solubility, spectral properties, and reactivity:
- Ethyl Esters vs. Methyl Groups : Ethyl ester substituents (e.g., in compound 13b , ) lower melting points (mp = 154–156°C) compared to methyl-substituted analogs due to reduced crystallinity. However, they enhance solubility in organic solvents .
- Aryl Substituents : Bulky aryl groups (e.g., p-tolyl in compound 5d , ) increase melting points (mp = 154–156°C) and shift NMR signals upfield (δ = 7.2–7.5 ppm) due to steric hindrance and electron-donating effects .
Table 2: Substituent Effects on Triazolopyrimidines
Photophysical and Electronic Properties
Triazolo[4,3-c] systems exhibit distinct UV/Vis and fluorescence behaviors compared to other annulated derivatives:
- Hypsochromic Shifts : Ethyl substituents in [4,3-c]quinazolines (e.g., compound 4a ) cause a ~50 nm hypsochromic shift compared to unsubstituted analogs, attributed to twisted conformations reducing conjugation .
- Quantum Yields : [4,3-c] derivatives achieve quantum yields up to 42%, comparable to morpholine-substituted quinazolines, while [1,5-c] isomers show lower emission efficiency .
Q & A
Q. Q1. What are the standard synthetic routes for Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate?
Methodological Answer: The compound is synthesized via cyclocondensation of substituted pyrimidine precursors with amidrazones or hydrazine derivatives. For example:
- Route A: Reacting N-acetylamidrazones with 1,2,4-triazole intermediates under reflux conditions (e.g., ethanol, 80°C, 10–15 h) to form the triazolopyrimidine core .
- Route B: Selenium dioxide-mediated oxidative cyclization of hydrazones to yield fused triazoles, followed by esterification (e.g., ethyl chloroformate) to introduce the carboxylate group .
Key Data:
| Parameter | Value/Reagents | Reference |
|---|---|---|
| Yield (Route A) | 62–78% | |
| Solvent (Route B) | Chloroform/MeCN | |
| Reaction Time | 8–15 h |
Q. Q2. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
- 1H/13C NMR: Assign peaks using DMSO-d6 or CDCl3. Key signals include:
- Triazole protons: δ 8.2–8.5 ppm (1H, singlet) .
- Ethyl ester group: δ 1.3–1.4 ppm (3H, triplet, CH3) and δ 4.3–4.4 ppm (2H, quartet, CH2) .
- HRMS-ESI: Confirm molecular ion [M+H]+ (e.g., m/z 234.0984 for C9H11N3O2) .
- X-ray Crystallography: Resolve puckering in the pyrimidine ring (flattened boat conformation, C5 deviation: 0.224 Å) .
Q. Q3. How does substituent variation at the triazole or pyrimidine ring affect bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Experimental Design:
- Synthesize analogs via Ullmann coupling or Suzuki-Miyaura cross-coupling .
- Test in vitro using MTT assays (72 h incubation, 10–100 μM dose range) .
Q. Q4. What contradictions exist in reported thermal stability data, and how can they be resolved?
Methodological Answer:
- Contradiction: Some studies report decomposition at 150°C , while others note stability up to 200°C .
- Resolution Strategies:
Thermal Data:
| Condition | Decomposition Onset (°C) | Ea (kJ/mol) |
|---|---|---|
| Nitrogen atmosphere | 195 | 142 ± 5 |
| Air atmosphere | 168 | 118 ± 7 |
Q. Q5. What computational methods are used to predict the compound’s reactivity in nucleophilic substitution?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C3 of triazole) .
- Fukui Indices: Calculate values to predict sites for nucleophilic attack (e.g., C5 of pyrimidine: ) .
Computational Results:
| Atom | Fukui Index () | Charge (e) |
|---|---|---|
| C3 | 0.08 | +0.24 |
| C5 | 0.12 | -0.18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
